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Introduction
The Urotensin II receptor (UTS2R), also known as GPR14, is a G protein-coupled receptor

(GPCR) that plays a significant role in a variety of physiological processes. Its endogenous

ligand, Urotensin II (U-II), is recognized as one of the most potent vasoconstrictors identified to

date.[1][2] The U-II/GPR14 system is implicated in cardiovascular function, renal physiology,

and neurological processes.[2][3] This technical guide provides an in-depth overview of GPR14

in mouse tissues, focusing on its expression, signaling pathways, and the experimental

methodologies used for its study. This information is intended to serve as a valuable resource

for researchers investigating the therapeutic potential of targeting this receptor.

Data Presentation: GPR14 Expression in Mouse
Tissues
The expression of the Urotensin II receptor (GPR14) varies across different tissues in the

mouse. The following table summarizes the available quantitative and semi-quantitative data

on GPR14 mRNA and protein expression. It is important to note that expression levels can be

influenced by the specific mouse strain, age, and the experimental techniques employed.
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Tissue
mRNA
Expression
Level

Protein
Expression
Level

Method(s) Reference(s)

Cardiovascular

System

Heart High Detected

RT-PCR,

Immunohistoche

mistry

[4]

Aorta Detected Detected

RT-PCR,

Immunohistoche

mistry

[5]

Renal System

Kidney

Abundantly

Expressed

(Human)

Detected

Real-time

quantitative PCR

(Human),

Immunohistoche

mistry

[4][6]

Nervous System

Brain
Detected in

various regions
Detected

In situ

Hybridization,

Immunohistoche

mistry

[7]

Spinal Cord
Detected in

motoneurons
Detected

In situ

Hybridization
[7]

Other Tissues

Skeletal Muscle High Detected

RT-PCR,

Immunohistoche

mistry

[5]

Pancreas Detected Not specified RT-PCR [1]

Prostate High Not specified RT-PCR [5]
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Adrenal Gland Detected Not specified RT-PCR [8]

Liver Detected Not specified RT-PCR [8]

GPR14 Signaling Pathways
Activation of the GPR14 receptor by Urotensin II initiates a cascade of intracellular signaling

events. The receptor primarily couples to Gαq/11 proteins, leading to the activation of

phospholipase C (PLC).[7] This, in turn, results in the production of inositol trisphosphate (IP3)

and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of

protein kinase C (PKC).[7] Downstream of these initial events, several key signaling pathways

are modulated, including the mitogen-activated protein kinase (MAPK), RhoA/Rho-kinase

(ROCK), and phosphoinositide 3-kinase (PI3K)/Akt pathways.[9][10] These pathways are

involved in regulating a wide range of cellular processes, including vasoconstriction, cell

proliferation, and hypertrophy.[2][3]
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Caption: GPR14 Signaling Cascade.

Experimental Protocols
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Detailed methodologies are crucial for the accurate and reproducible study of GPR14 in mouse

tissues. Below are protocols for key experimental techniques.

Quantitative Real-Time PCR (qPCR) for GPR14 mRNA
Expression
This protocol outlines the steps for quantifying GPR14 (Uts2r) mRNA levels in mouse tissues.

1. RNA Extraction:

Isolate total RNA from fresh or frozen mouse tissues using a TRIzol-based method or a

commercial RNA extraction kit, following the manufacturer's instructions.

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by

agarose gel electrophoresis.

2. cDNA Synthesis:

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with

oligo(dT) and random primers.

3. qPCR Reaction:

Prepare the qPCR reaction mixture using a SYBR Green-based master mix.

Primer Sequences (Mouse Uts2r):

Forward Primer: 5'-GAC TCT TCA GCT TCC AGT GC-3'

Reverse Primer: 5'-CAA CGG GCG CTT GTG TCT CC-3'

Use a validated housekeeping gene (e.g., Gapdh, Actb) for normalization.

Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling

protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and

extension).

4. Data Analysis:
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Determine the cycle threshold (Ct) values for both GPR14 and the housekeeping gene.

Calculate the relative expression of GPR14 mRNA using the ΔΔCt method.[11]

Immunohistochemistry (IHC) for GPR14 Protein
Localization
This protocol describes the localization of GPR14 protein in paraffin-embedded mouse tissue

sections.[12]

1. Tissue Preparation:

Fix fresh mouse tissues in 10% neutral buffered formalin and embed in paraffin wax.[12]

Cut 4-5 µm sections and mount them on charged microscope slides.[12]

2. Deparaffinization and Rehydration:

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

[12]

3. Antigen Retrieval:

Perform heat-induced antigen retrieval by incubating slides in a sodium citrate buffer (pH 6.0)

at 95-100°C for 20 minutes.[12]

4. Staining:

Block endogenous peroxidase activity with 3% hydrogen peroxide.

Block non-specific binding with a blocking serum (e.g., normal goat serum).

Incubate with a primary antibody against mouse GPR14 (use a validated antibody at the

recommended dilution) overnight at 4°C.

Incubate with a biotinylated secondary antibody.[12]

Apply a streptavidin-horseradish peroxidase (HRP) conjugate.[12]
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Develop the signal with a suitable chromogen (e.g., DAB).[12]

5. Counterstaining and Mounting:

Counterstain with hematoxylin.

Dehydrate, clear, and mount the slides with a permanent mounting medium.

6. Imaging:

Examine the slides under a light microscope and capture images.

Western Blotting for GPR14 Protein Detection
This protocol details the detection of GPR14 protein in mouse tissue lysates.

1. Protein Extraction:

Homogenize fresh or frozen mouse tissues in RIPA buffer containing protease and

phosphatase inhibitors.[13]

Centrifuge the lysate to pellet cellular debris and collect the supernatant.[13]

Determine the protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

Denature protein samples by boiling in Laemmli buffer.

Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST).

Incubate the membrane with a primary antibody against mouse GPR14 overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody

for 1 hour at room temperature.

4. Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.[13]

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating GPR14 expression and

function in mouse tissues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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